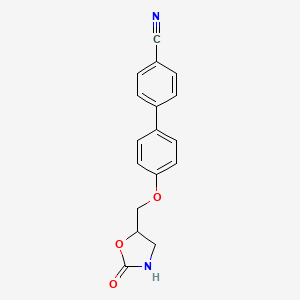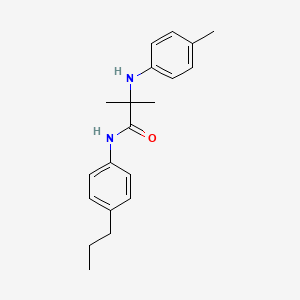
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and a 4-propylphenyl group attached to an alaninamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Alaninamide Backbone: The synthesis begins with the preparation of alaninamide through the reaction of alanine with ammonia or an amine.
Introduction of Methyl Group: A methyl group is introduced to the alaninamide backbone using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is attached via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst like aluminum chloride.
Attachment of 4-Propylphenyl Group: Similarly, the 4-propylphenyl group is introduced through another Friedel-Crafts alkylation reaction using 4-propylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-ethylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-butylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-isopropylphenyl)alaninamide
Uniqueness
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
89312-58-3 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-methyl-2-(4-methylanilino)-N-(4-propylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-6-16-9-13-17(14-10-16)21-19(23)20(3,4)22-18-11-7-15(2)8-12-18/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
JHYURHCEFIGBGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)

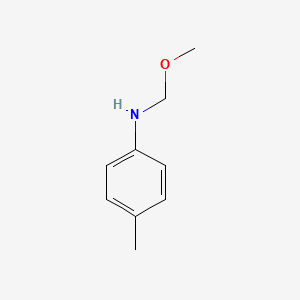
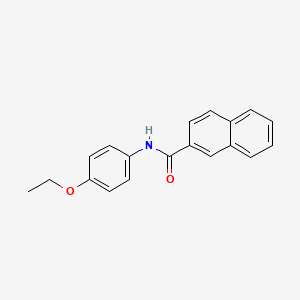
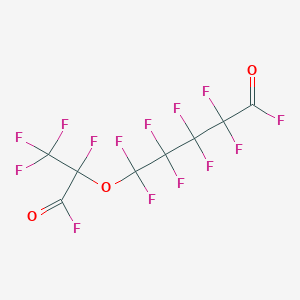
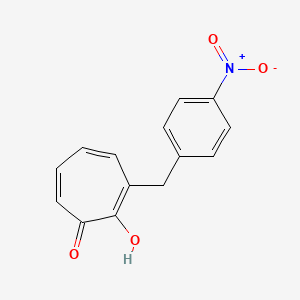
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
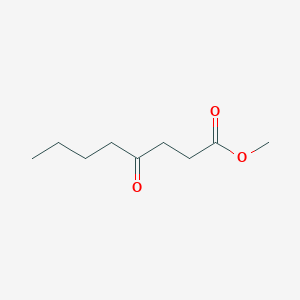
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)

![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
